N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
Overview
Description
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is an organic compound that features both borate and sulfonamide functional groups
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The compound is likely to interact with its targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with proteins, particularly with serine or threonine residues in the active site of enzymes . This interaction can lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical processes, including signal transduction, enzyme catalysis, and cell adhesion .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
The interaction of boronic acids and their derivatives with proteins can lead to changes in protein function, potentially affecting cellular processes such as signal transduction, enzyme activity, and cell adhesion .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of boronic acids and their derivatives . For instance, the formation of boronate esters is pH-dependent, with optimal stability at physiological pH. Additionally, boronic acids are generally stable under physiological conditions, but they can undergo hydrolysis under acidic or basic conditions .
Biochemical Analysis
Biochemical Properties
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide plays a crucial role in biochemical reactions, particularly as a raw material in the synthesis of diaryl derivatives that act as FLAP (5-lipoxygenase-activating protein) regulators . FLAP is a protein widely distributed within the central nervous system and is involved in the regulation of the 5-lipoxygenase enzyme. The interaction between this compound and FLAP is essential for modulating the activity of the 5-lipoxygenase enzyme, which plays a role in the biosynthesis of leukotrienes, inflammatory mediators involved in various physiological and pathological processes .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with FLAP and subsequent modulation of the 5-lipoxygenase enzyme can impact the production of leukotrienes, which are involved in inflammatory responses . This modulation can lead to changes in cell function, including alterations in cell proliferation, differentiation, and apoptosis. Additionally, the compound’s effects on gene expression can influence the expression of genes involved in inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with FLAP and the subsequent inhibition of the 5-lipoxygenase enzyme . The compound’s boron-containing moiety allows it to form stable complexes with FLAP, thereby inhibiting the enzyme’s activity. This inhibition reduces the production of leukotrienes, which are key mediators of inflammation . Additionally, the compound’s sulfonamide group may contribute to its binding affinity and specificity for FLAP, further enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for sustained inhibition of the 5-lipoxygenase enzyme . Prolonged exposure to the compound may lead to gradual degradation, which can reduce its efficacy over time . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on leukotriene production, although the extent of inhibition may decrease with time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the 5-lipoxygenase enzyme and reduces leukotriene production without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional inhibition of leukotriene production . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the biosynthesis and degradation of leukotrienes . The compound interacts with enzymes such as FLAP and 5-lipoxygenase, which are key players in the leukotriene biosynthesis pathway . Additionally, the compound’s metabolism may involve interactions with other enzymes and cofactors that influence its stability and activity . These interactions can affect metabolic flux and the levels of metabolites involved in inflammatory responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins . The compound’s boron-containing moiety allows it to interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, the compound’s sulfonamide group may contribute to its binding affinity for certain proteins, influencing its localization and accumulation within specific tissues . These interactions can affect the compound’s overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized within the cytoplasm, where it interacts with FLAP and inhibits the 5-lipoxygenase enzyme . Additionally, the compound may be targeted to specific subcellular compartments or organelles through post-translational modifications or targeting signals . These localization mechanisms ensure that the compound exerts its inhibitory effects on leukotriene production at the appropriate sites within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable aryl halide under palladium-catalyzed conditions to form the boronate ester. This intermediate is then reacted with methanesulfonamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The boronate group can be oxidized to form boronic acids.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted boronates and sulfonamides.
Scientific Research Applications
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Acts as a probe for studying enzyme activities and protein interactions.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the sulfonamide group, making it less versatile in certain applications.
Methanesulfonamide: Lacks the boronate group, limiting its use in boron-mediated reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester without the additional functional groups.
Uniqueness
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is unique due to the combination of boronate and sulfonamide groups, which provides a versatile platform for various chemical transformations and applications. This dual functionality allows it to participate in a broader range of reactions and interactions compared to its simpler counterparts .
Properties
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-8-6-7-9-11(10)15-20(5,16)17/h6-9,15H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAOINPTCZWNBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402309 | |
Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-60-4 | |
Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methanesulfonylamino)phenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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